molecular formula C7H12N2O2 B13927191 7-Amino-2-oxa-5-azaspiro[3.5]nonan-6-one

7-Amino-2-oxa-5-azaspiro[3.5]nonan-6-one

Cat. No.: B13927191
M. Wt: 156.18 g/mol
InChI Key: WEJWCGPDLBUNDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Amino-2-oxa-5-azaspiro[3.5]nonan-6-one is a spirocyclic compound featuring a unique fusion of heteroatoms and functional groups. Its structure comprises a bicyclic framework with a central spiro carbon connecting two rings: a tetrahydrofuran-like oxa ring (2-oxa) and a piperidinone-like azaspiro ring (5-azaspiro). The rigid spirocyclic architecture contributes to stereochemical stability, which is advantageous in drug design for optimizing target binding .

Properties

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

7-amino-2-oxa-5-azaspiro[3.5]nonan-6-one

InChI

InChI=1S/C7H12N2O2/c8-5-1-2-7(3-11-4-7)9-6(5)10/h5H,1-4,8H2,(H,9,10)

InChI Key

WEJWCGPDLBUNDQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(COC2)NC(=O)C1N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-2-oxa-5-azaspiro[3.5]nonan-6-one typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method involves the condensation of appropriate precursors followed by cyclization under specific conditions. For example, the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide can lead to the formation of the spirocyclic oxetane, which can then be converted into the desired compound through further reactions .

Industrial Production Methods

Industrial production methods for 7-Amino-2-oxa-5-azaspiro[3.5]nonan-6-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Amino-2-oxa-5-azaspiro[3.5]nonan-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of 7-Amino-2-oxa-5-azaspiro[3.5]nonan-6-one include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from the reactions of 7-Amino-2-oxa-5-azaspiro[3.5]nonan-6-one depend on the specific reaction and conditions. For example, oxidation may yield different oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

7-Amino-2-oxa-5-azaspiro[3.5]nonan-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Amino-2-oxa-5-azaspiro[3.5]nonan-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Formulas

Compound Name Molecular Formula Heteroatoms/Substituents Key Properties/Applications Reference
7-Amino-2-oxa-5-azaspiro[3.5]nonan-6-one C₇H₁₀N₂O₂ 7-NH₂, 2-O, 6-ketone Drug discovery, rigid scaffold
7-Azaspiro[3.5]nonan-2-one C₇H₁₁NO 2-ketone, no oxa or amino groups Intermediate in organic synthesis
5-oxa-2,7-diazaspiro[3.5]nonan-6-one C₆H₁₀N₂O₂ 2-N, 7-N, 5-O, 6-ketone Hydrogen-bonding capacity, solubility
8-oxa-5-azaspiro[3.5]nonan-6-one C₇H₁₁NO₂ 8-O, 5-N, 6-ketone Collision cross-section studied for CCS
5-Benzyl-8-oxa-5-azaspiro[3.5]nonan-6-one C₁₄H₁₇NO₂ 5-benzyl, 8-O, 6-ketone Enhanced lipophilicity for CNS targets
5-methyl-8-oxa-2,5-diazaspiro[3.5]nonan-6-one HCl C₇H₁₃N₂O₂Cl 5-CH₃, 2-N, 8-O, HCl salt Improved solubility for formulation

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